1-Nitropropane

Description

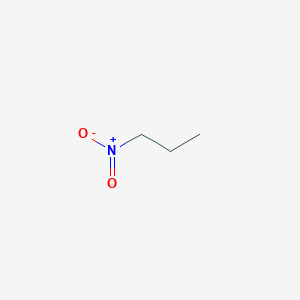

Structure

3D Structure

Properties

IUPAC Name |

1-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2-3-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZOAYXJRCEYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2, CH3CH2CH2NO2 | |

| Record name | 1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020980 | |

| Record name | 1-Nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-nitropropane appears as a colorless oily flammable liquid. Density about the same as water. Vapors much heavier than air. Vapors may irritate skin, eyes and mucous membranes. Toxic oxides of nitrogen are released during combustion. Used as a propellant and as a solvent., Liquid, Colorless liquid with a somewhat disagreeable odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless oily liquid with a somewhat disagreeable odor., Colorless liquid with a somewhat disagreeable odor. | |

| Record name | 1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/73 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0459.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

270 °F at 760 mmHg (NTP, 1992), 131.2 °C, 132 °C, 269 °F | |

| Record name | 1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nitropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/73 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0459.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

93 °F (NTP, 1992), 36 °C, 36 °C, 96 °F (closed cup), 93 °F (34 °C) - open cup, 120 °F open cup (commercial grade), 96 °F | |

| Record name | 1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Nitropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/73 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0459.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 1.50X10+4 mg/L at 25 °C, Slightly soluble in water (1.4 mL/100 mL), Slightly soluble in water, Miscible with ethanol, ethyl ether; soluble in chloroform, Solubility in water, g/100ml: 1.4, 1% | |

| Record name | 1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nitropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0459.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.9934 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.9961 g/cu cm at 25 °C, Relative density (water = 1): 0.99, 1, 1.00 | |

| Record name | 1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nitropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/73 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0459.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.06 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.06 (Air = 1), Relative vapor density (air = 1): 3.1, 3.06 | |

| Record name | 1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nitropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/73 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

8 mmHg (NIOSH, 2023), 10.1 [mmHg], 1.01X10+1 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.0, 8 mmHg | |

| Record name | 1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Nitropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/73 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0459.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

108-03-2 | |

| Record name | 1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nitropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NITROPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39W305OW99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Nitropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/73 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propane, 1-nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ4D7038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-162 °F (NTP, 1992), -104.3 °C, -108 °C, -162 °F | |

| Record name | 1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nitropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1050 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/73 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0459.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Nitropropane

Abstract

1-Nitropropane (C₃H₇NO₂) is a significant member of the nitroalkane family, characterized by a nitro group (-NO₂) attached to the terminal carbon of a three-carbon chain.[1] This colorless liquid serves as a specialty solvent and a versatile chemical intermediate in various industrial applications, including the formulation of paints, inks, and adhesives.[1] Its chemical behavior and physical properties are fundamentally governed by the electronic structure of the nitro group and its interaction with the alkyl backbone. This guide provides a comprehensive analysis of the molecular structure, chemical bonding, and physicochemical properties of 1-nitropropane, supported by quantitative data and experimental methodologies.

Molecular Structure and Geometry

The molecular structure of 1-nitropropane consists of a propyl group bonded to a nitro functional group.[1] The propane chain provides a non-polar, flexible backbone, while the nitro group introduces significant polarity and specific reactivity.

According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the nitrogen atom in the nitro group is sp² hybridized, resulting in a trigonal planar geometry around the nitrogen atom.[1] The O-N-O bond angle is approximately 120°.[1] The carbon atoms of the propyl chain exhibit sp³ hybridization, leading to tetrahedral geometry around each carbon. The presence of multiple rotatable single bonds (C-C and C-N) allows for various conformations of the molecule.[2]

Chemical Bonding and Electronic Structure

The bonding in 1-nitropropane is a combination of covalent sigma (σ) bonds throughout the alkyl chain and a more complex arrangement within the nitro group. The electronic structure is dominated by the highly polarized nitro group, which significantly influences the molecule's intermolecular interactions and chemical reactivity.[1]

The Nitro Group

The nitro group (-NO₂) features a nitrogen atom double-bonded to one oxygen atom and single-bonded to another oxygen atom that carries a formal negative charge. The nitrogen atom, in turn, bears a formal positive charge. This arrangement is best described by resonance theory, where the true electronic structure is a hybrid of two equivalent resonance forms.

This resonance delocalization results in both nitrogen-oxygen bonds having identical lengths and strengths, intermediate between a single and a double bond. The C-N bond also exhibits partial double bond character.[1] This electronic configuration leads to a strong dipole moment for the molecule, with the negative end centered on the oxygen atoms.[1][3]

Intermolecular Forces

The significant dipole moment of 1-nitropropane results in strong dipole-dipole interactions between molecules.[1] While the compound does not have traditional hydrogen bond donors, the electron-deficient carbon atom adjacent to the nitro group (the α-carbon) has enhanced acidity, allowing it to participate in weak hydrogen bonding.[1][4] Van der Waals forces also play a substantial role in the physical properties of liquid 1-nitropropane.[1] The relatively high boiling point of 132°C, compared to propane's -42°C, highlights the strength of these intermolecular forces.[1]

Quantitative Data

Physicochemical Properties

The physical and chemical properties of 1-nitropropane are well-documented.

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₂ | [5][6][7] |

| Molar Mass | 89.09 g/mol | [5][7] |

| Appearance | Colorless liquid | [1][7][8] |

| Odor | Disagreeable | [1][7][8] |

| Density | 0.998 g/cm³ at 20°C | [1][7] |

| Melting Point | -108 °C | [1][5][7] |

| Boiling Point | 131.6 - 132 °C at 760 mmHg | [1][5][7] |

| Flash Point | 35 °C | [1][5][7] |

| Solubility in Water | 1.4 g/L | [1][7] |

| Refractive Index (n_D²⁰) | 1.4018 | [1][5] |

| Dipole Moment | 3.60 D | [3] |

| Acidity (pKa) | ~17.0 | [1][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of 1-nitropropane.

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Reference |

| ¹H NMR (CDCl₃) | 4.37 ppm (t, 2H) | -CH₂-NO₂ | [9] |

| 2.05 ppm (sextet, 2H) | -CH₂-CH₂-NO₂ | [9] | |

| 1.03 ppm (t, 3H) | CH₃- | [9] | |

| ¹³C NMR | 76.93 ppm | -CH₂-NO₂ | [9] |

| 20.70 ppm | -CH₂-CH₂-NO₂ | [9] | |

| 10.15 ppm | CH₃- | [9] | |

| Infrared (IR) | ~1550 cm⁻¹ | Asymmetric NO₂ stretch | [10] |

| ~1370 cm⁻¹ | Symmetric NO₂ stretch | [10] |

Experimental Protocols

Synthesis of 1-Nitropropane

1-nitropropane can be synthesized via several routes. A common laboratory method involves the reaction of an alkyl halide with a nitrite salt, often using a phase-transfer catalyst to improve yield.[11] Industrial production is typically achieved through the vapor-phase nitration of propane.[5][7][12]

Protocol: Synthesis from 1-Bromopropane via Phase-Transfer Catalysis [11]

-

Preparation of Phases:

-

Aqueous Phase: Dissolve sodium nitrite (NaNO₂) (0.36 mol) and sodium carbonate (Na₂CO₃) (24 mmol) in 60 mL of water in a 100 mL baffled glass reactor.

-

Organic Phase: Prepare a solution of 1-bromopropane (0.11 mol) and tetrabutylammonium hydrogen sulfate (TBAHS) (3.3 mmol) in 10 mL of chloroform.

-

-

Reaction:

-

Add the organic phase to the aqueous phase in the reactor at 31°C.

-

Stir the biphasic mixture vigorously at a constant speed (e.g., 1500 rpm) to ensure efficient mixing and catalysis.

-

Maintain the reaction for 6 hours.

-

-

Work-up and Purification:

-

After the reaction period, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic layer and wash it with water to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent.

-

Distill the crude product to yield pure 1-nitropropane. The main byproduct is typically propyl nitrite.[11]

-

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of 1-nitropropane in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy:

-

For a neat liquid sample, place a drop of 1-nitropropane between two salt plates (e.g., KBr or NaCl).

-

Mount the plates in the spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.[10]

Reactivity and Bonding Implications

The chemical reactivity of 1-nitropropane is largely dictated by the strong electron-withdrawing nature of the nitro group.

-

Acidity of α-Protons: The nitro group significantly increases the acidity of the protons on the adjacent carbon (the α-carbon).[4] This allows 1-nitropropane to be deprotonated by a base to form a resonance-stabilized nitronate anion.[13] This anion is a key intermediate in many reactions.

-

Nucleophilic Character: The nitronate anion is a potent nucleophile and participates in C-C bond-forming reactions, most notably the Henry Reaction (or nitroaldol reaction), where it adds to aldehydes or ketones.[4][13]

-

Thermal Decomposition: At elevated temperatures, the C-N bond is the weakest link and undergoes homolytic cleavage (fission).[14] This decomposition pathway is a key step in the combustion of 1-nitropropane, which has been studied for its potential as a propellant.[14]

-

Reduction: The nitro group can be reduced to an amino group (-NH₂), making 1-nitropropane a precursor for the synthesis of n-propylamine.

Conclusion

1-Nitropropane is a molecule whose structure and properties are defined by the powerful electronic influence of its nitro functional group. The sp² hybridization and resonance within the -NO₂ group create a planar, highly polar moiety that dictates the compound's physical properties, such as its high boiling point and dipole moment. This same electronic structure governs its chemical reactivity, particularly the acidity of the α-protons, which is fundamental to its utility as a nucleophile in organic synthesis. A thorough understanding of its bonding and structure is essential for its safe handling and effective application in research and industry.

References

- 1. webqc.org [webqc.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 1-nitropropane [stenutz.eu]

- 4. Page loading... [guidechem.com]

- 5. 1-Nitropropane [drugfuture.com]

- 6. Propane, 1-nitro- [webbook.nist.gov]

- 7. 1-Nitropropane - Wikipedia [en.wikipedia.org]

- 8. 1-Nitropropane | C3H7NO2 | CID 7903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hnl8_sln1.html [ursula.chem.yale.edu]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis Of Nitroalkanes From Bromoalkanes By Phase-Thansfer Catalysis - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. scribd.com [scribd.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Nitropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropropane (1-NP) is a colorless, oily liquid organic compound with the chemical formula C₃H₇NO₂.[1][2][3] As a member of the nitroalkane family, it is an isomer of 2-nitropropane and is characterized by a nitro group attached to the terminal carbon of a three-carbon chain.[2][4] Widely utilized as a solvent and a chemical intermediate, 1-Nitropropane plays a significant role in the formulation of paints, inks, adhesives, and as a precursor in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[3][4][5] Its distinct chemical reactivity, stemming from the presence of the nitro functional group, makes it a subject of interest for chemical synthesis and a variety of industrial applications. This guide provides a comprehensive overview of the physical and chemical properties of 1-Nitropropane, detailed experimental protocols for their determination, and visualizations of its key chemical reactions.

Physical Properties of 1-Nitropropane

The physical characteristics of 1-Nitropropane are crucial for its handling, storage, and application in various experimental and industrial settings. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₂ | [1][6] |

| Molecular Weight | 89.09 g/mol | [1][3][7] |

| Appearance | Colorless to pale yellow, oily liquid | [1][3][8] |

| Odor | Disagreeable, mild, fruity, or chloroform-like | [1][4][9][10][11] |

| Density | 0.998 g/cm³ at 20°C | [2][3][4] |

| Refractive Index (n²⁰/D) | 1.401 | [4][7][12][13] |

| Viscosity | 0.844 cP at room temperature | [2][4] |

| pKa | 17.0 | [2][4] |

| Dipole Moment | 3.60 D | [13] |

Thermal Properties

| Property | Value | Source(s) |

| Boiling Point | 131-132 °C (268-270 °F) at 760 mmHg | [2][3][4][14] |

| Melting Point | -108 °C (-162 °F) | [2][3][4] |

| Flash Point | 34-36 °C (93-96 °F) (closed cup) | [2][3][4][14] |

| Autoignition Temperature | 420-421 °C (788-789 °F) | [2][15][16] |

Solubility and Vapor Properties

| Property | Value | Source(s) |

| Solubility in Water | 1.4 g/100 mL (1.4 mg/L) | [1][2][4] |

| Solubility in Organic Solvents | Soluble in chloroform, ethanol, diethyl ether, and other organic solvents | [2][4][17] |

| Vapor Pressure | 7.5-10 mmHg at 20°C | [2][3][4][7] |

| Vapor Density | 3.1 (air = 1) | [1][7] |

| Explosive Limits in Air | 2.2 - 11.0% by volume | [2][14] |

Experimental Protocols for Property Determination

Accurate determination of physical and chemical properties is paramount for the safe and effective use of 1-Nitropropane. Standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are widely accepted.[1][9][17][18]

Boiling Point Determination (Capillary Method)

The boiling point of an organic liquid like 1-Nitropropane can be determined using the capillary method.[2][3][7]

Methodology:

-

A small amount of 1-Nitropropane is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated gradually in a Thiele tube or a melting point apparatus.[2][8]

-

As the temperature rises, the vapor pressure of the liquid increases, and air trapped in the capillary tube is expelled, observed as a stream of bubbles.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube, indicating that the vapor pressure of the liquid equals the atmospheric pressure.

Melting Point Determination

For substances that are solid at room temperature, the melting point is a key indicator of purity.[8] Since 1-Nitropropane is a liquid at room temperature, this protocol is for its solid state at low temperatures.

Methodology:

-

A small, solidified sample of 1-Nitropropane is introduced into a capillary tube.[8][19]

-

The capillary tube is placed in a melting point apparatus or a Thiele tube filled with a suitable cooling bath.[8][20]

-

The temperature is slowly increased at a controlled rate.[19]

-

The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point range.[19]

Density Determination (Gravimetric Buoyancy Method)

The density of a liquid can be determined using the gravimetric buoyancy technique based on Archimedes' principle.[21][22]

Methodology:

-

A reference body of a known volume (e.g., a glass sinker) is first weighed in the air.[21][22]

-

The same reference body is then weighed while fully submerged in 1-Nitropropane.

-

The density of 1-Nitropropane is calculated from the difference in the two weight measurements and the known volume of the reference body.[21][22]

Solubility in Water

The solubility of an organic compound in water provides insight into its polarity.

Methodology:

-

A small, measured amount of 1-Nitropropane is added to a test tube containing a specific volume of deionized water.[23][24]

-

The mixture is vigorously agitated to ensure thorough mixing.

-

The mixture is allowed to stand, and the number of phases is observed. If the mixture is a single clear phase, the compound is considered soluble. If two distinct layers form, it is insoluble.

-

For quantitative determination, a saturated solution is prepared, and the concentration of 1-Nitropropane in the aqueous phase is measured using techniques like gas chromatography or NMR spectroscopy.[25]

Refractive Index Measurement

The refractive index is a fundamental physical property that is characteristic of a substance.

Methodology:

-

A few drops of 1-Nitropropane are placed on the prism of an Abbe refractometer.

-

The refractometer is calibrated using a standard of known refractive index.

-

Light is passed through the sample, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in the air.[26] The closed-cup method is preferred for volatile liquids.[26][27]

Methodology (ASTM D93 - Pensky-Martens Closed Cup Tester): [28][29][30]

-

A specified volume of 1-Nitropropane is placed in the test cup of the apparatus.

-

The cup is sealed with a lid that has openings for an ignition source, a stirrer, and a thermometer.

-

The sample is heated at a slow, constant rate while being stirred.[29]

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite with a brief flash.[28]

Autoignition Temperature Determination

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.[14]

Methodology (ASTM E659): [6][14]

-

A 500-mL flask is placed in a temperature-controlled oven and heated to a predetermined temperature.[14][31]

-

A small, measured sample of 1-Nitropropane is injected into the heated flask containing air.[31][32]

-

The flask is observed for 10 minutes for any signs of ignition, such as the appearance of a flame or a sharp rise in temperature.[31][32]

-

The test is repeated at different temperatures until the lowest temperature at which autoignition occurs is determined.[6]

Chemical Properties and Reactivity

1-Nitropropane exhibits a range of chemical behaviors primarily dictated by the electron-withdrawing nature of the nitro group.

Stability and Decomposition: 1-Nitropropane is stable under normal storage conditions.[1] However, it decomposes upon heating to high temperatures, producing toxic fumes including nitrogen oxides and carbon monoxide.[1][12][13] The thermal decomposition is considered to be a unimolecular reaction.[12][33]

Reactivity with Bases: The nitro group activates the α-carbon, making the attached protons acidic. 1-Nitropropane reacts with strong bases to form a nitronate salt.[18] These salts can be explosive when dry.

Reactivity with Oxidizing Agents: It can react violently with strong oxidizing agents.[2][13]

Industrial Synthesis: Industrially, 1-Nitropropane is produced through the vapor-phase nitration of propane with nitric acid at elevated temperatures (350-450°C) and pressures.[4] This process yields a mixture of nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane, which are then separated by fractional distillation.[4] The reaction proceeds via a free-radical mechanism.[15][34]

Visualizations of Chemical Processes

Industrial Synthesis of 1-Nitropropane

The vapor-phase nitration of propane is a complex free-radical chain reaction. The following diagram provides a simplified overview of the process.

Thermal Decomposition of 1-Nitropropane

At elevated temperatures, 1-Nitropropane undergoes thermal decomposition primarily through a unimolecular elimination reaction.

Reaction with a Strong Base

The acidity of the α-protons in 1-Nitropropane allows for deprotonation by a strong base to form a resonance-stabilized nitronate anion.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. byjus.com [byjus.com]

- 6. calnesis.com [calnesis.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. search.library.brandeis.edu [search.library.brandeis.edu]

- 10. oecd.org [oecd.org]

- 11. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The thermal decomposition of nitroethane and 1-nitropropane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 13. 1-Nitropropane - Wikipedia [en.wikipedia.org]

- 14. Autoignition temperature - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. oecd.org [oecd.org]

- 18. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 19. google.com [google.com]

- 20. SSERC | Melting point determination [sserc.org.uk]

- 21. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 22. mt.com [mt.com]

- 23. scribd.com [scribd.com]

- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 25. pubs.acs.org [pubs.acs.org]

- 26. scimed.co.uk [scimed.co.uk]

- 27. filab.fr [filab.fr]

- 28. precisionlubrication.com [precisionlubrication.com]

- 29. delltech.com [delltech.com]

- 30. oil-tester.com [oil-tester.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. aidic.it [aidic.it]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

Synthesis of 1-Nitropropane: A Comprehensive Guide for Laboratory Applications

An in-depth technical guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of 1-nitropropane, detailing experimental protocols, key data, and reaction pathways.

Introduction

1-Nitropropane (CH₃CH₂CH₂NO₂) is a colorless, oily liquid with significant applications as a solvent and a versatile intermediate in organic synthesis.[1][2] In the pharmaceutical and drug development sectors, nitroalkanes are valuable precursors for the synthesis of various functional groups, including amines, oximes, and other nitrogen-containing compounds. This guide provides a detailed overview of a reliable laboratory-scale synthesis of 1-nitropropane, focusing on a practical and efficient methodology suitable for research and development settings.

Physicochemical and Spectroscopic Data

A summary of essential quantitative data for 1-nitropropane is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of 1-Nitropropane

| Property | Value |

| Molecular Formula | C₃H₇NO₂ |

| Molecular Weight | 89.09 g/mol |

| Boiling Point | 131-132 °C |

| Density | 0.998 g/cm³ at 20 °C |

| Melting Point | -108 °C |

| Flash Point | 35 °C |

Table 2: Spectroscopic Data for 1-Nitropropane

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 4.36 (t, 2H), 2.03 (sextet, 2H), 1.03 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ 75.0, 25.8, 10.9 |

| Infrared (IR) | 1550 cm⁻¹ (asymmetric NO₂ stretch), 1380 cm⁻¹ (symmetric NO₂ stretch) |

Synthesis of 1-Nitropropane

The most common and practical laboratory-scale synthesis of 1-nitropropane involves the nucleophilic substitution of a 1-halopropane, typically 1-bromopropane or 1-iodopropane, with a nitrite salt. The following section details the reaction, including an alternative starting material, and provides a comprehensive experimental protocol.

Reaction Scheme

The primary reaction is the SN2 displacement of a halide by the nitrite ion. An alternative route begins with propene, which is first converted to 1-bromopropane.

Caption: Alternative synthetic routes to 1-nitropropane.

Experimental Protocol: Synthesis from 1-Bromopropane via Phase-Transfer Catalysis

This protocol is adapted from a procedure utilizing a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous sodium nitrite and the organic 1-bromopropane.[1]

Materials:

-

1-Bromopropane

-

Sodium nitrite (NaNO₂)

-

Tetrabutylammonium hydrogen sulfate (TBAHS) - Phase-Transfer Catalyst

-

Sodium carbonate (Na₂CO₃)

-

Chloroform (CHCl₃)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a mechanical stirrer

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a condenser, prepare an aqueous solution of sodium nitrite and sodium carbonate.

-

Addition of Reactants: To the aqueous solution, add a solution of 1-bromopropane and the phase-transfer catalyst (TBAHS) in chloroform.

-

Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 31°C) for several hours (e.g., 6 hours).[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer (bottom layer, chloroform).

-

Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

Expected Yield:

The reported yield for this phase-transfer catalysis method is approximately 62%.[1]

Reaction Mechanism and Experimental Workflow

The synthesis of 1-nitropropane from 1-bromopropane proceeds via an SN2 mechanism. The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack from either the nitrogen or one of the oxygen atoms. Attack from the nitrogen atom leads to the desired 1-nitropropane, while attack from an oxygen atom results in the formation of propyl nitrite as a byproduct.[1]

Caption: SN2 reaction mechanism for the synthesis of 1-nitropropane.

The overall experimental process can be visualized as a logical workflow, from the initial reaction setup to the final characterization of the purified product.

Caption: Experimental workflow for the synthesis and purification of 1-nitropropane.

Safety Considerations

1-Nitropropane is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood.[3] It is also toxic and can cause irritation to the eyes and respiratory system.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Chloroform is a suspected carcinogen and should be handled with extreme care.

Conclusion

The synthesis of 1-nitropropane via nucleophilic substitution of 1-bromopropane using phase-transfer catalysis is a robust and efficient method for laboratory-scale production. This guide provides the necessary details for researchers to successfully synthesize, purify, and characterize this valuable chemical intermediate. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe outcome.

References

The Advent of a Versatile Moiety: An In-depth Technical Guide to the Early Discovery and History of 1-Nitropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropropane, a seemingly simple aliphatic nitro compound, holds a significant place in the history of organic chemistry. Its discovery in the late 19th century was a direct result of the burgeoning field of synthetic organic chemistry, and its subsequent industrial production paved the way for its use as a versatile solvent and chemical intermediate. This technical guide provides a comprehensive overview of the early discovery, synthesis, and characterization of 1-nitropropane, with a focus on the foundational experimental work and the evolution of its production.

The Dawn of Nitroalkanes: Victor Meyer's Pioneering Synthesis

The story of 1-nitropropane is intrinsically linked to the pioneering work of German chemist Victor Meyer. In the 1870s, Meyer and his colleagues were conducting systematic investigations into the reactions of alkyl halides. In 1872, Victor Meyer and O. Stuber reported the synthesis of the first nitroalkanes by reacting alkyl iodides with silver nitrite.[1] This groundbreaking work, published in the "Berichte der deutschen chemischen Gesellschaft," laid the foundation for the entire class of aliphatic nitro compounds. While their initial publication focused on nitromethane and nitroethane, the methodology was quickly extended to higher homologues.

The synthesis of 1-nitropropane via the Victor Meyer method involves the nucleophilic substitution of an iodide from 1-iodopropane by the nitrite ion. The nitrite ion is an ambident nucleophile, meaning it can attack from either the nitrogen or the oxygen atom, leading to the formation of both 1-nitropropane and propyl nitrite as products.

Experimental Protocols

Victor Meyer's Synthesis of Primary Nitroalkanes (General Procedure, circa 1872)

-

Reactants:

-

1-Iodopropane (or 1-bromopropane)

-

Silver nitrite (AgNO₂)

-

Anhydrous ether (as solvent)

-

-

Procedure:

-

A solution of 1-iodopropane in anhydrous ether was prepared in a sealed tube or a flask equipped with a reflux condenser.

-

Finely powdered, dry silver nitrite was added to the ethereal solution of the alkyl iodide. The molar ratio of silver nitrite to alkyl iodide was typically in slight excess to ensure complete reaction.

-

The mixture was then heated, often in a water bath, for an extended period. The reaction is a slow, heterogeneous process.

-

Upon completion of the reaction, the precipitated silver iodide was removed by filtration.

-

The ethereal solution was then subjected to fractional distillation to separate the 1-nitropropane from the lower-boiling propyl nitrite and any unreacted starting materials.

-

-

Key Observations:

-

The formation of a precipitate (silver iodide) indicated the progress of the reaction.

-

The principal byproduct, propyl nitrite, has a significantly lower boiling point than 1-nitropropane, allowing for their separation by distillation.

-

The Rise of Industrial Production: Vapor-Phase Nitration

While the Victor Meyer synthesis was suitable for laboratory-scale preparations, it was not economically viable for large-scale industrial production due to the high cost of silver nitrite. The industrial-scale production of 1-nitropropane and other nitroalkanes became feasible in the 1930s with the development of the vapor-phase nitration of alkanes. This process, pioneered by Henry B. Hass, involves the high-temperature, high-pressure reaction of propane with nitric acid.

This free-radical process is not selective and results in a mixture of nitroalkanes, including nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane, as well as oxidation byproducts. The composition of the product mixture can be influenced by reaction conditions such as temperature, pressure, and the ratio of reactants.

Experimental Protocols

Industrial Vapor-Phase Nitration of Propane (General Process)

-

Reactants:

-

Propane (C₃H₈)

-

Nitric Acid (HNO₃, typically 70% aqueous solution)

-

-

Procedure:

-

Propane and nitric acid vapor are preheated separately to a high temperature, typically in the range of 350-450 °C.

-

The preheated reactants are then introduced into a reactor under high pressure, generally between 8 and 12 atmospheres.

-

The reaction is highly exothermic and proceeds via a free-radical chain mechanism. The residence time in the reactor is short, on the order of seconds.

-

The hot gaseous product mixture is rapidly cooled (quenched) to prevent further reactions and decomposition.

-

The cooled mixture is then passed through a condenser to liquefy the nitroalkanes and other condensable products.

-

The resulting liquid mixture is separated from non-condensable gases and then subjected to fractional distillation to isolate the individual nitroalkanes.

-

Quantitative Data from Early Studies

The physical properties of 1-nitropropane were characterized in the early 20th century. The following table summarizes some of the key quantitative data available from that era.

| Property | Value |

| Molecular Formula | C₃H₇NO₂ |

| Molecular Weight | 89.09 g/mol |

| Boiling Point | 131-132 °C |

| Melting Point | -108 °C |

| Density | ~1.003 g/cm³ at 20 °C |

| Solubility in Water | Sparingly soluble (~1.4 g/100 mL at 20 °C) |

| Appearance | Colorless to pale yellow liquid |

Mandatory Visualizations

Caption: Victor Meyer Synthesis of 1-Nitropropane.

Caption: Industrial Vapor-Phase Nitration of Propane.

Conclusion

The journey from the initial laboratory synthesis of 1-nitropropane by Victor Meyer to its large-scale industrial production exemplifies the rapid advancements in organic chemistry during the late 19th and early 20th centuries. The development of the vapor-phase nitration process was a significant milestone, transforming nitroalkanes from laboratory curiosities into readily available industrial chemicals. This historical foundation paved the way for the extensive use of 1-nitropropane as a solvent and a versatile intermediate in the synthesis of a wide range of organic compounds, a role it continues to play in modern chemical and pharmaceutical industries.

References

Spectroscopic Analysis of 1-Nitropropane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-Nitropropane, a valuable nitroalkane solvent and chemical intermediate. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Data Presentation

The spectroscopic data for 1-Nitropropane is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.361 - 4.37 | Triplet (t) | 2H | ~7.4 | -CH₂-NO₂ |

| 2.033 - 2.05 | Sextet | 2H | ~7.4 | -CH₂-CH₂-NO₂ |

| 1.029 - 1.03 | Triplet (t) | 3H | ~7.5 | CH₃- |

Spectra acquired in CDCl₃ and CCl₄ solutions show slight variations in chemical shifts.[1][2]

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 76.93 | -CH₂-NO₂ |

| 20.70 | -CH₂-CH₂-NO₂ |

| 10.15 | CH₃- |

The spectrum displays the carbon attached to the nitro group at the lowest field due to its electron-withdrawing nature.[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1550 - 1475 | N-O asymmetric stretch (nitro compound) |